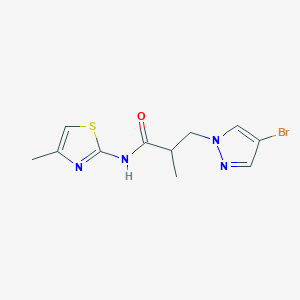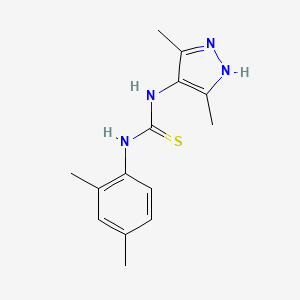![molecular formula C18H19N7O2 B10938783 N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938783.png)
N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features a unique structure that includes pyrazole and isoxazolo[5,4-b]pyridine moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the construction of the isoxazolo[5,4-b]pyridine core. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sulfuric acid . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring
Common reagents used in these reactions include sulfuric acid, sodium borohydride, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Insecticides: Some derivatives have shown promising insecticidal activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives, such as:
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 3-Methyl-1H-pyrazol-5-amine
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C18H19N7O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-3-yl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N7O2/c1-5-25-10(2)6-15(22-25)21-17(26)13-7-14(12-8-19-24(4)9-12)20-18-16(13)11(3)23-27-18/h6-9H,5H2,1-4H3,(H,21,22,26) |
InChI Key |
PGKVXXDDCPYWBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10938704.png)
![N-(2,4-difluorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938706.png)


![2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10938727.png)
![6-cyclopropyl-N-ethyl-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938731.png)
![2-[2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)ethyl]-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B10938735.png)
![(2E)-1-(4-bromophenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}prop-2-en-1-one](/img/structure/B10938742.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10938743.png)
![2-(4-Chlorobenzyl)-5-[3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-1,3,4-oxadiazole](/img/structure/B10938746.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938781.png)
![N-(5-chloropyridin-2-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938787.png)
![7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10938795.png)

